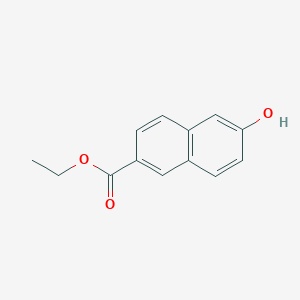

Ethyl 6-hydroxy-2-naphthoate

概要

説明

Ethyl 6-hydroxy-2-naphthoate is an organic compound with the molecular formula C13H12O3. It is an ester derivative of 6-hydroxy-2-naphthoic acid and is known for its applications in various fields, including organic synthesis and pharmaceutical development .

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-2-naphthoate can be synthesized through the esterification of 6-hydroxy-2-naphthoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture for a few hours, followed by neutralization and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. One common method is the Kolbe-Schmitt reaction, where 6-hydroxy-2-naphthoic acid is produced first and then esterified with ethanol .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed:

Oxidation: Oxidized derivatives of this compound.

Reduction: Corresponding alcohols.

Substitution: Various esters and ethers.

科学的研究の応用

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that derivatives of 6-hydroxy-2-naphthoic acid, including ethyl 6-hydroxy-2-naphthoate, exhibit significant anticancer properties. A study highlighted that these compounds can induce apoptosis in cancer cells, making them potential candidates for drug development against various malignancies .

b. Anti-inflammatory Properties

this compound has been investigated for its anti-inflammatory effects. It is a structural analog of known anti-inflammatory drugs, showing promise in reducing inflammation in animal models . This property is particularly relevant in the development of treatments for chronic inflammatory diseases.

Organic Synthesis

a. Intermediate for Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic compounds. It can be utilized to create various derivatives through esterification and acylation reactions, facilitating the development of new pharmaceuticals and agrochemicals .

b. Liquid Crystal Applications

The compound's unique structure allows it to be used as a liquid crystal material, which is crucial in the manufacturing of display technologies. Its properties enable it to function effectively in nematic liquid crystal displays (LCDs), enhancing optical performance .

Material Science

a. Polymer Production

this compound is utilized in producing high-performance polymers due to its favorable thermal and mechanical properties. It contributes to the production of polyesters with enhanced durability and thermal stability, making it suitable for applications in aerospace and automotive industries .

b. Solvatochromic Materials

The solvatochromic nature of this compound has been explored for use in sensors and indicators that respond to changes in solvent polarity. This characteristic can be harnessed in developing smart materials that change color based on environmental conditions .

Case Studies

-

Anticancer Research

A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cell lines, with IC50 values comparable to established chemotherapeutics . -

Liquid Crystal Displays

Research conducted at a leading materials science institute showcased the use of this compound as a liquid crystal precursor, resulting in displays with improved response times and color fidelity compared to traditional materials . -

Polymer Development

A collaborative project between chemical engineering departments reported successful incorporation of this compound into polyester matrices, yielding materials with superior thermal resistance and mechanical strength suitable for high-stress applications .

作用機序

The mechanism of action of ethyl 6-hydroxy-2-naphthoate involves its interaction with various molecular targets and pathways. The hydroxyl group in the compound allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The ester group can undergo hydrolysis, releasing the active 6-hydroxy-2-naphthoic acid, which can further interact with biological targets .

類似化合物との比較

6-Hydroxy-2-naphthoic acid: The parent compound, which shares similar chemical properties but lacks the ester group.

Ethyl 2-naphthoate: Another ester derivative of naphthoic acid, differing in the position of the hydroxyl group.

Methyl 6-hydroxy-2-naphthoate: A similar compound with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The presence of the hydroxyl group at the 6-position also imparts distinct chemical properties, making it valuable in various synthetic and research applications .

生物活性

Ethyl 6-hydroxy-2-naphthoate (C13H12O3) is an organic compound recognized for its diverse biological activities and applications in synthetic chemistry and pharmaceuticals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 6-hydroxy-2-naphthoic acid. Its structure features a hydroxyl group that facilitates hydrogen bonding, enhancing its interaction with biological targets such as enzymes and receptors. The molecular configuration allows it to participate in various biochemical pathways, influencing metabolic processes.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets:

- Hydrogen Bonding : The hydroxyl group allows for hydrogen bonding with enzymes, which can modulate enzyme activity.

- Ester Hydrolysis : The ester bond can undergo hydrolysis, releasing 6-hydroxy-2-naphthoic acid, which retains biological activity and can further interact with cellular targets.

- Enzyme Interactions : It has been shown to influence various biochemical pathways, potentially acting as an inhibitor or activator depending on the target enzyme.

Antimicrobial Activity

Research indicates that derivatives of naphthoic acids exhibit antimicrobial properties. This compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. For instance, studies have demonstrated that related compounds possess antibacterial properties, which may extend to this compound due to its functional groups .

Anti-inflammatory Properties

Compounds similar to this compound have shown anti-inflammatory effects. For example, methyl 1-hydroxy-2-naphthoate has been documented to reduce inflammation markers in vitro. Given the structural similarities, this compound may exhibit comparable anti-inflammatory activities .

Study on Metabolic Pathways

A study published in the Journal of Natural Products explored the metabolic pathways of naphthoic acid derivatives in rats. The findings highlighted that these compounds undergo significant biotransformation, leading to various metabolites that retain biological activity. This compound was included in the study as a potential precursor for bioactive metabolites .

Pharmacokinetic Analysis

A pharmacokinetic study utilizing ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assessed the absorption and distribution of this compound in biological systems. Results indicated a moderate plasma concentration after administration, suggesting effective absorption and potential therapeutic relevance .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Ester derivative | Potential antimicrobial and anti-inflammatory properties |

| 6-Hydroxy-2-Naphthoic Acid | Parent compound | Known antibacterial activity |

| Methyl 1-Hydroxy-2-Naphthoate | Methyl ester derivative | Documented anti-inflammatory effects |

特性

IUPAC Name |

ethyl 6-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJMCRWYIXLKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377809 | |

| Record name | Ethyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17295-12-4 | |

| Record name | Ethyl 6-hydroxy-2-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。